2,4-Dimethyl-4'-methoxybenzophenone
Overview
Description
2,4-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3. It is also known by its IUPAC name, (2,4-dimethylphenyl)(4-methoxyphenyl)methanone. This compound is a derivative of benzophenone and is characterized by the presence of two methyl groups and one methoxy group attached to the benzophenone core structure.
Mechanism of Action
Target of Action
Similar compounds such as benzophenone derivatives are known to interact with various biological targets, including proteins involved in photosynthetic pigment biosynthesis .
Mode of Action
For instance, they can inhibit the accumulation of photosynthetic pigments in plant leaves under certain light conditions .
Biochemical Pathways
Related compounds, such as 3,3’-dimethyl-4-methoxybenzophenone (nk-049), have been shown to inhibit carotenoid biosynthesis, leading to the photodecomposition of chlorophylls under strong light, resulting in chlorosis .
Result of Action
For example, 3,3’-Dimethyl-4-Methoxybenzophenone (NK-049) can inhibit the accumulation of photosynthetic pigments in plant leaves, leading to chlorosis .
Action Environment
For instance, light conditions can affect the inhibitory action of 3,3’-Dimethyl-4-Methoxybenzophenone (NK-049) on photosynthetic pigment biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dimethyl-4’-hydroxybenzophenone.
Reduction: 2,4-Dimethyl-4’-methoxybenzohydrol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2,4-Dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb ultraviolet light.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its potential use in the development of new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized as an ultraviolet absorber in plastic products to enhance their stability and longevity.
Comparison with Similar Compounds
Comparison: 2,4-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which enhance its photostability and ultraviolet absorption properties compared to its analogs. For instance, 4-methoxybenzophenone lacks the additional methyl groups, which can influence its reactivity and stability .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQSCNVYRPYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206500 | |
Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57800-66-5 | |
Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057800665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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